molecular formula C10H2Br6 B14695996 1,2,3,5,6,7-Hexabromonaphthalene CAS No. 33649-67-1

1,2,3,5,6,7-Hexabromonaphthalene

Cat. No.: B14695996
CAS No.: 33649-67-1
M. Wt: 601.5 g/mol
InChI Key: BBKFJDUGJWLVGG-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of six bromine atoms attached to the naphthalene ring. This compound is known for its high molecular weight and density, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5,6,7-Hexabromonaphthalene can be synthesized through the bromination of naphthalene. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes, where naphthalene is treated with bromine in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexabromonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,5,6,7-Hexabromonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexabromonaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved include modulation of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5,6,7-Hexabromonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring high bromine content and specific molecular interactions .

Properties

CAS No.

33649-67-1

Molecular Formula

C10H2Br6

Molecular Weight

601.5 g/mol

IUPAC Name

1,2,3,5,6,7-hexabromonaphthalene

InChI

InChI=1S/C10H2Br6/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2H

InChI Key

BBKFJDUGJWLVGG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)C=C(C(=C2Br)Br)Br

Origin of Product

United States

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